N'-(4-(tert-Butyl)benzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
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Overview
Description
N’-(4-(tert-Butyl)benzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of thienopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyrazole core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(tert-Butyl)benzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide with 4-(tert-butyl)benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-(4-(tert-Butyl)benzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N’-(4-(tert-Butyl)benzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-(4-(tert-Butyl)benzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-tert-Butyl-N’-(4-(methylthio)benzylidene)-1H-pyrazole-5-carbohydrazide
- 3-tert-Butyl-N’-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide
- 3-tert-Butyl-N’-(2-(trifluoromethyl)benzylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-(4-(tert-Butyl)benzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide stands out due to its unique thienopyrazole core and the specific arrangement of substituents. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H24N4OS |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[(Z)-(4-tert-butylphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H24N4OS/c1-16-20-14-21(30-23(20)28(27-16)19-8-6-5-7-9-19)22(29)26-25-15-17-10-12-18(13-11-17)24(2,3)4/h5-15H,1-4H3,(H,26,29)/b25-15- |
InChI Key |
FJZUFZMPDPSEQJ-MYYYXRDXSA-N |
Isomeric SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)N/N=C\C3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NN=CC3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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